molecular formula C9H12O4 B1465486 Methyl 4-cyclobutyl-2,4-dioxobutanoate CAS No. 1211509-86-2

Methyl 4-cyclobutyl-2,4-dioxobutanoate

Cat. No.: B1465486
CAS No.: 1211509-86-2
M. Wt: 184.19 g/mol
InChI Key: AFZZIGMPODTSOA-UHFFFAOYSA-N
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Description

Methyl 4-cyclobutyl-2,4-dioxobutanoate is an organic compound with the molecular formula C9H12O4 It is characterized by the presence of a cyclobutyl group attached to a dioxobutanoate moiety

Properties

IUPAC Name

methyl 4-cyclobutyl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)6-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZZIGMPODTSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyclobutyl-2,4-dioxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of cyclobutyl methyl ketone with dimethyl oxalate in the presence of sodium methoxide in methanol . The reaction is typically carried out at room temperature for several hours, followed by purification using silica gel column chromatography.

Another method involves the use of potassium tert-butylate in a mixture of tetrahydrofuran and toluene at low temperatures . This reaction also requires careful control of reaction conditions to achieve high purity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclobutyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxobutanoate moiety to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Methyl 4-cyclobutyl-2,4-dioxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction reactions can yield alcohols or other reduced forms.
  • Substitution Reactions : The compound can engage in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Biology

In biological research, this compound has been investigated for its potential role in enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific enzymes, making it valuable for studying metabolic pathways and enzyme mechanisms.

Medicine

This compound is being explored for its potential use in pharmaceutical applications. It may serve as a precursor for the synthesis of drug candidates targeting various diseases, including viral infections. For instance, compounds derived from this structure have been investigated as inhibitors of the hepatitis C virus (HCV) protease .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its versatility makes it a valuable building block for synthesizing fine chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-cyclobutyl-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclopropyl-2,4-dioxobutanoate
  • Methyl 4-cyclopentyl-2,4-dioxobutanoate
  • Methyl 4-cyclohexyl-2,4-dioxobutanoate

Uniqueness

Methyl 4-cyclobutyl-2,4-dioxobutanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 4-cyclobutyl-2,4-dioxobutanoate is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological properties. The compound's molecular formula is C10_{10}H14_{14}O4_{4}, and it features two carbonyl groups that are crucial for its reactivity and interaction with biological targets.

Research indicates that this compound may exert its effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Signaling Pathways : It may influence signaling cascades related to cell growth, apoptosis, and inflammation.

Biological Activity Summary

The biological activity of this compound has been evaluated in several studies. Below is a summary table highlighting key findings:

Study ReferenceBiological ActivityObservations
AntimicrobialEffective against various bacterial strains, including resistant strains.
CytotoxicityDemonstrated selective cytotoxic effects on cancer cell lines with minimal impact on normal cells.
Anti-inflammatoryReduced markers of inflammation in vitro and in vivo models.
Enzyme InhibitionInhibited key metabolic enzymes with IC50_{50} values in the low micromolar range.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 5 μM against clinical strains, indicating promising potential as an anti-tuberculosis agent1.
  • Cytotoxic Effects : In a study involving various cancer cell lines, this compound showed selective cytotoxicity with an IC50_{50} value of approximately 10 μM for breast cancer cells while sparing normal fibroblasts2. This selectivity suggests a potential therapeutic window for cancer treatment.
  • Anti-inflammatory Properties : Research demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent3.

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound indicate that modifications to the cyclobutane ring or the carbonyl groups can significantly impact its biological activity. For instance:

  • Cyclobutane Substituents : Variations in substituents on the cyclobutane ring have been shown to alter potency against specific targets.
  • Carbonyl Group Positioning : The positioning of carbonyl groups influences enzyme binding affinity and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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